4-{3-[(4-Fluorophenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid
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Overview
Description
4-{3-[(4-Fluorophenyl)carbamoyl]-6,6-dimethyl-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-{3-[(4-Fluorophenyl)carbamoyl]-6,6-dimethyl-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazoloquinazoline structure, followed by the introduction of the fluorophenylcarbamoyl group and the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{3-[(4-Fluorophenyl)carbamoyl]-6,6-dimethyl-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenylcarbamoyl group and the pyrazoloquinazoline core are key to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{3-[(4-Fluorophenyl)carbamoyl]-6,6-dimethyl-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other pyrazoloquinazoline derivatives and fluorophenylcarbamoyl compounds, but the specific arrangement and combination of these groups in this compound provide distinct advantages in terms of binding affinity and specificity.
Properties
Molecular Formula |
C26H23FN4O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[3-[(4-fluorophenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid |
InChI |
InChI=1S/C26H23FN4O4/c1-26(2)11-19-21(20(32)12-26)22(14-3-5-15(6-4-14)25(34)35)31-23(30-19)18(13-28-31)24(33)29-17-9-7-16(27)8-10-17/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33)(H,34,35) |
InChI Key |
KKUPFWMVUIOZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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